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Compound of Interest

Compound Name: JINJ-47965567

Cat. No.: B15586329

JNJ-47965567, a novel, centrally permeable antagonist of the P2X7 receptor, demonstrates
significant advantages over previous inhibitors in terms of potency, species cross-reactivity, and
brain penetration. These characteristics position it as a valuable tool for investigating the role of
the P2X7 receptor in central nervous system (CNS) disorders and as a promising scaffold for
the development of new therapeutics.

The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has
been implicated in a range of neurological and psychiatric conditions.[1][2] Its activation on
immune cells, particularly microglia in the CNS, triggers the assembly of the NLRP3
inflammasome, leading to the maturation and release of pro-inflammatory cytokines like
interleukin-1f3 (IL-1P).[1] This has made the P2X7 receptor an attractive target for drug
development. However, the translation of preclinical findings has been hampered by the poor
pharmacokinetic properties and species-specific activity of earlier P2X7 inhibitors.

Enhanced Potency and Cross-Species Activity

A significant hurdle in the development of P2X7-targeting drugs has been the lack of
antagonists with comparable high affinity for both human and rodent receptors, which is crucial
for the validation of therapeutic hypotheses in animal models.[3] INJ-47965567 effectively
addresses this limitation. It exhibits high-affinity binding to both human and rat P2X7 receptors,
with pKi values of 7.9 and 8.7, respectively.[4] This favorable profile allows for more reliable
translation of preclinical data from rat models to human clinical scenarios.
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In comparative studies, INJ-47965567 has shown a potent inhibitory profile, comparable or
superior to earlier compounds. For instance, in a radioligand binding assay, its affinity for the
human P2X7 receptor was similar to A-804598 and higher than A-438079.[3]

Human P2X7 Rat P2X7 Affinity Human P2X7
Compound . . .

Affinity (pKi) (pKi) Potency (pIC50)
INJ-47965567 7.9 + 0.07[3][5] 8.7 + 0.07[3][4] 8.3[6][7]
A-804598 8.0 + 0.04[3] 8.8 + 0.06[3]
AZ-10606120 8.5 + 0.08[3] 8.0 + 0.08[3]
A-438079 7.1+ 0.08[3] 6.7 + 0.1[3]

Table 1: Comparative Affinity and Potency of P2X7 Receptor Antagonists. Data are presented
as mean + SEM. pKi values were determined by radioligand binding assays, and pIC50 values
were determined by functional assays measuring inhibition of agonist-induced responses.[3][5]

[6]7]

Superior Selectivity and Central Nervous System
Penetration

JNJ-47965567 demonstrates high selectivity for the P2X7 receptor. When tested against a
panel of other receptors, ion channels, and transporters, no significant off-target activity was
observed at a concentration of 1 uM.[3] This high degree of selectivity is crucial for minimizing
potential side effects and ensuring that the observed pharmacological effects are directly
attributable to P2X7 inhibition.

A key advantage of INJ-47965567 is its ability to penetrate the blood-brain barrier, a critical
feature for targeting CNS disorders.[6][7][8] This allows for the direct investigation of the central
roles of the P2X7 receptor in animal models of neuropsychiatric and neurodegenerative
diseases.[5] In vivo studies have confirmed target engagement in the rat brain, with a brain
EC50 of 78 £ 19 ng-mL-1.[3][5] This central permeability is a significant improvement over
many earlier P2X7 inhibitors, which were often limited by poor brain penetration.

Functional Efficacy in Preclinical Models
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The functional consequences of INJ-47965567's potent and selective P2X7 antagonism have
been demonstrated in various in vitro and in vivo models. It effectively blocks the release of IL-
1B from human whole blood, human monocytes, and rat primary microglia in a concentration-
dependent manner.[3][4][5]

System JNJ-47965567 Potency (plC50)
Human Whole Blood (IL-1P release) 6.7 £ 0.07[3][4][5]

Human Monocytes (IL-1[ release) 7.5 £ 0.07[3][4][5]

Rat Microglia (IL-1p3 release) 7.1 £ 0.1[3][4][5]

Rat Astrocytes (Calcium flux) 7.5+ 0.4[3]

Table 2: Functional Potency of JNJ-47965567 in Native Systems. Data are presented as mean
+ SEM. Potency was determined by measuring the inhibition of agonist-induced IL-1[3 release
or calcium flux.[3][4][5]

Furthermore, in rodent models, JNJ-47965567 has shown efficacy in attenuating
amphetamine-induced hyperactivity and has demonstrated modest but significant effects in a
model of neuropathic pain.[3][5] More recent studies have also explored its potential in models
of amyotrophic lateral sclerosis (ALS), where chronic administration delayed disease onset and
improved motor performance in female mice.[1][9]

Experimental Protocols
Radioligand Binding Assay for P2X7 Receptor Affinity

This assay is used to determine the binding affinity of a compound for the P2X7 receptor.
Membranes from cells expressing the recombinant human or rat P2X7 receptor are incubated
with a radiolabeled P2X7 antagonist (e.g., [3H]-A-804598) and varying concentrations of the
test compound. The amount of radioligand bound to the receptor is then measured. The
concentration of the test compound that inhibits 50% of the specific binding of the radioligand is
the IC50 value, from which the inhibitory constant (Ki) is calculated.
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Workflow for Radioligand Binding Assay.
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IL-1B Release Assay

This functional assay measures the ability of a compound to inhibit P2X7 receptor-mediated IL-
1B release from immune cells. Cells such as human peripheral blood mononuclear cells
(PBMCs) or rat primary microglia are first primed with lipopolysaccharide (LPS) to induce the
expression of pro-IL-1[3. The cells are then pre-incubated with the test compound before being
stimulated with a P2X7 receptor agonist, such as ATP or BzATP. The concentration of mature
IL-1P released into the cell culture supernatant is then quantified using an enzyme-linked
immunosorbent assay (ELISA).

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from
damaged cells, leads to the opening of a non-selective cation channel.[1] This results in an
influx of Ca2+ and Na+ and an efflux of K+. The sustained activation of the P2X7 receptor
leads to the formation of a large, non-selective pore, which allows the passage of larger
molecules. A key downstream consequence of P2X7 activation in immune cells is the assembly
of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[1] Activated
caspase-1 then cleaves pro-IL-1(3 and pro-IL-18 into their mature, biologically active forms,
which are subsequently released from the cell, propagating the inflammatory response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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